Ala-ile
Overview
Description
Alanine-isoleucine (Ala-Ile) is a dipeptide composed of the amino acids alanine and isoleucine. Dipeptides like this compound are formed when two amino acids are linked by a peptide bond. These compounds are of significant interest in biochemistry and molecular biology due to their roles in protein structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ile can be achieved through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups like fluorenylmethyloxycarbonyl (Fmoc) or t-butyloxycarbonyl (Boc) to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of dipeptides like this compound often employs enzymatic synthesis due to its efficiency and selectivity. Enzymes such as proteases or peptidases can catalyze the formation of peptide bonds under mild conditions, making the process more environmentally friendly and cost-effective compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Ala-Ile can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be cleaved by hydrolysis, resulting in the formation of the constituent amino acids, alanine and isoleucine.
Oxidation and Reduction: The side chains of alanine and isoleucine can participate in oxidation and reduction reactions, although these are less common for dipeptides.
Substitution: The amino and carboxyl groups can undergo substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products of these reactions are the free amino acids alanine and isoleucine, or their respective derivatives depending on the specific reaction conditions .
Scientific Research Applications
Ala-Ile has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Molecular Biology: Employed in the investigation of protein folding and stability.
Mechanism of Action
The mechanism by which Ala-Ile exerts its effects is primarily through its interaction with enzymes and receptors in biological systems. The peptide bond in this compound can be recognized and cleaved by proteases, releasing the constituent amino acids which can then participate in various metabolic pathways. The specific molecular targets and pathways involved depend on the biological context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
- Alanine-alanine (Ala-Ala)
- Isoleucine-isoleucine (Ile-Ile)
- Phenylalanine-phenylalanine (Phe-Phe)
Uniqueness
Ala-Ile is unique due to the combination of the non-polar, aliphatic side chains of alanine and isoleucine, which can influence its solubility, stability, and interaction with other molecules. Compared to Ala-Ala, this compound has a bulkier side chain due to the presence of isoleucine, which can affect its structural properties and reactivity .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOICJZJSRWNHX-ACZMJKKPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylisoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028690 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29727-65-9 | |
Record name | Alanylisoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028690 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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